molecular formula C19H19N3O3 B2836040 2-[(2-ethylquinazolin-4-yl)oxy]-N-(2-methoxyphenyl)acetamide CAS No. 1110999-19-3

2-[(2-ethylquinazolin-4-yl)oxy]-N-(2-methoxyphenyl)acetamide

Cat. No.: B2836040
CAS No.: 1110999-19-3
M. Wt: 337.379
InChI Key: FGZKEWJIILZPBV-UHFFFAOYSA-N
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Description

2-[(2-ethylquinazolin-4-yl)oxy]-N-(2-methoxyphenyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzamide core linked to a pyrazine ring through an ether linkage, with additional phenyl and thioether substituents. The intricate structure of this compound allows it to participate in diverse chemical reactions and makes it a valuable subject of study in medicinal chemistry, materials science, and other disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-ethylquinazolin-4-yl)oxy]-N-(2-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the pyrazine derivative, followed by the introduction of the phenylthio group. The final step involves the formation of the benzamide linkage.

    Synthesis of Pyrazine Derivative: The pyrazine ring can be synthesized through a condensation reaction between appropriate diamines and diketones under acidic conditions.

    Introduction of Phenylthio Group: The phenylthio group can be introduced via a nucleophilic substitution reaction, where a thiol reacts with a halogenated pyrazine derivative.

    Formation of Benzamide Linkage: The final step involves the reaction of the pyrazine derivative with benzoyl chloride in the presence of a base such as triethylamine to form the benzamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(2-ethylquinazolin-4-yl)oxy]-N-(2-methoxyphenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

2-[(2-ethylquinazolin-4-yl)oxy]-N-(2-methoxyphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[(2-ethylquinazolin-4-yl)oxy]-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, resulting in various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dinitro-N-(1-phenylethyl)benzamide
  • 3-Nitro-N-(1-phenylethyl)benzamide
  • N-(2,5-Dimethoxy-phenyl)-3,5-dinitro-benzamide

Uniqueness

2-[(2-ethylquinazolin-4-yl)oxy]-N-(2-methoxyphenyl)acetamide stands out due to its unique combination of a benzamide core with a pyrazine ring and phenylthio substituent. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

2-(2-ethylquinazolin-4-yl)oxy-N-(2-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-3-17-20-14-9-5-4-8-13(14)19(22-17)25-12-18(23)21-15-10-6-7-11-16(15)24-2/h4-11H,3,12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGZKEWJIILZPBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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